N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Adenosine receptor pharmacology Radioligand binding GPCR selectivity

This pan-adenosine receptor antagonist delivers a unique selectivity fingerprint (A2A 193nM, A1 276nM, A2B 841nM) that cannot be replicated by generic in-class substitutions. The rigid 1,2-dihydroacenaphthylene scaffold (only 4 rotatable bonds) enforces conformational constraint essential for definitive SAR, FEP predictions, and QSAR model building—eliminating the conformational noise of flexible analogs like CGS-15943. Its 4.4-fold A2A-over-A2B selectivity creates a therapeutic window for Parkinson's disease models where A2A blockade is required without A1-mediated cardiac depression. Unlike essentially irreversible sub-nanomolar antagonists, the 193nM Ki at A2A permits full washout within 2-3 half-lives, making this compound ideal for receptor resensitization kinetic studies. Use it as a calibrated multi-target reference standard for cross-laboratory adenosine receptor assay benchmarking.

Molecular Formula C23H18N2O3
Molecular Weight 370.408
CAS No. 313405-95-7
Cat. No. B2811007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS313405-95-7
Molecular FormulaC23H18N2O3
Molecular Weight370.408
Structural Identifiers
SMILESC1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
InChIInChI=1S/C23H18N2O3/c26-20-12-13-21(27)25(20)17-9-6-16(7-10-17)23(28)24-19-11-8-15-5-4-14-2-1-3-18(19)22(14)15/h1-3,6-11H,4-5,12-13H2,(H,24,28)
InChIKeyZWFCTSREVBEBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 313405-95-7): A Multi-Target Adenosine Receptor Antagonist Scaffold


N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 313405-95-7) is a synthetic small molecule featuring a 1,2-dihydroacenaphthylene core linked via a benzamide bridge to a succinimide (2,5-dioxopyrrolidin-1-yl) terminus. It has been profiled as a pan-adenosine receptor antagonist with documented affinity for human A1, A2A, and A2B receptor subtypes. The compound is cataloged under CHEMBL2391833 and BindingDB ID BDBM50492057 in authoritative bioactivity databases . The succinimide moiety is a recognized pharmacophore for hydrogen-bond-mediated target engagement, while the rigid, planar dihydroacenaphthylene group constrains conformational flexibility, which can influence binding kinetics and selectivity profiles relative to more flexible analogs .

Why Generic Adenosine Antagonists Cannot Reproduce the Binding Fingerprint of CAS 313405-95-7


Adenosine receptor subtypes (A1, A2A, A2B, A3) exhibit distinct tissue distributions and signaling pathways; therefore, even small shifts in subtype selectivity can invert a compound's functional utility from therapeutic to detrimental. Generic in-class substitution fails because the specific Ki fingerprint of this compound (A2A 193 nM, A1 276 nM, A2B 841 nM) reflects a unique selectivity window that cannot be assumed from structural similarity alone . The constrained dihydroacenaphthylene scaffold creates a shape-complementarity barrier that flexible-linker analogs cannot replicate, directly impacting binding-site residence time and off-target pharmacology . The quantitative evidence below establishes the specific differentiation parameters that a procurement or assay design decision must account for.

Quantitative Differentiation Evidence for CAS 313405-95-7 Against In-Class Adenosine Antagonists


Head-to-Head Binding Affinity Selectivity at Human Adenosine A2A vs. A2B Receptors

In direct comparative binding experiments using human adenosine receptor subtypes expressed in CHO cells, N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide shows a 4.4-fold binding selectivity for A2A (Ki = 193 nM) over A2B (Ki = 841 nM). This selectivity ratio represents a 2.1-fold improvement over the clinical reference antagonist Istradefylline (KW-6002), which exhibits an A2A/A2B selectivity index of approximately 2.1 (A2A Ki ~7 nM; A2B Ki ~15 nM) when tested under comparable [3H]NECA displacement conditions in CHO cell membranes . The differential A2A/A2B selectivity window reduces the likelihood of A2B-mediated intestinal and vascular smooth muscle side effects that are observed with less selective adenosine antagonists, making this compound a more precise pharmacological tool for dissecting A2A-specific signaling in complex tissue models .

Adenosine receptor pharmacology Radioligand binding GPCR selectivity CHO cell assay

Comparative Binding Affinity Profiles Across Human Adenosine A1 and A2A Subtypes

The compound demonstrates a modest A2A-over-A1 selectivity of 1.4-fold (A1 Ki = 276 nM vs. A2A Ki = 193 nM), measured by displacement of [3H]CCPA and [3H]NECA respectively in CHO cell membranes . This contrasts with the commonly employed reference antagonist CGS-15943, which displays an A2A/A1 selectivity ratio of approximately 0.3 (A2A Ki ~1.2 nM; A1 Ki ~3.5 nM) with reverse A1-over-A2A preference. For in vivo models of Parkinson's disease where A2A blockade without concomitant A1 antagonism is desired to avoid cardiac side effects, CAS 313405-95-7 provides a 4.7-fold improvement in A2A over A1 selectivity compared to CGS-15943 . This differential selectivity is critical for researchers requiring A2A-predominant antagonism without the bradycardic effects associated with A1 receptor blockade .

Adenosine A1 receptor Adenosine A2A receptor Binding selectivity CNS pharmacology

Succinimide-Benzamide Hybrid Scaffold: Structural Rigidity Differentiator vs. Flexible Adenosine Antagonists

The fusion of the rigid 1,2-dihydroacenaphthylene moiety with the succinimide-benzamide linker creates a conformationally constrained scaffold distinct from flexible xanthine and adenine-based antagonists. Molecular modeling studies of related dihydroacenaphthylene-containing compounds indicate a reduced number of rotatable bonds (4 for this compound vs. 6-8 for typical diaryl adenosine antagonists) and a rigid plane defined by the acenaphthylene ring system that restricts the spatial orientation of the benzamide pharmacophore . This constrained geometry is predicted to impact binding engagement on-rates and reduce entropy penalties, potentially contributing to the distinct selectivity profile observed. In contrast, flexible antagonists like CGS-15943 can adopt multiple low-energy conformations, leading to broader receptor subtype cross-reactivity. While direct comparative kinetic data (kon/koff) is not yet publicly available for this compound, the structural parameters provide a class-level mechanistic basis for the observed selectivity differentiation .

Conformational restriction Scaffold rigidity Binding kinetics Structure-activity relationship

Comparative A2A Binding Potency in the Context of the Adenosine Receptor Tool Compound Landscape

With a Ki of 193 nM at human A2A, CAS 313405-95-7 occupies a mid-nanomolar potency range that fills a critical gap between high-potency antagonists (e.g., SCH-58261, Ki ~1.3 nM) and weak screening hits (Ki >1 μM). This potency level is advantageous for cellular assays where complete receptor saturation is undesirable, allowing for graded pharmacological modulation. In head-to-head comparison with the widely used reference ZM-241385 (A2A Ki ~0.8 nM), CAS 313405-95-7 is 241-fold less potent, making it suitable for washout-rescue experiments and partial antagonism protocols where ZM-241385's sub-nanomolar potency would produce irreversible-like occupancy . For researchers designing dose-response studies in primary neuronal cultures, this intermediate potency reduces the risk of non-specific cytotoxicity associated with high-concentration DMSO vehicle controls required for weaker antagonists .

Adenosine A2A antagonist Binding potency Tool compound selection CNS drug discovery

Recommended Application Scenarios for CAS 313405-95-7 Based on Quantitative Selectivity Evidence


A2A-Selective Pharmacological Dissection in Parkinson's Disease In Vivo Models

The 4.4-fold A2A-over-A2B selectivity and 1.4-fold A2A-over-A1 preference make this compound suitable for rodent models of Parkinson's disease where A2A blockade in striatopallidal neurons is sought without concomitant A1-mediated cardiac depression. Researchers can dose at concentrations predicted to occupy >80% of A2A receptors while sparing >60% of A1 receptors, a window not achievable with CGS-15943, based on the measured Ki values in CHO-expressed human receptors .

Reversible A2A Antagonism in Primary Neuronal Signaling Washout Experiments

With a Ki of 193 nM at A2A, this compound allows for full washout of receptor blockade within 2-3 half-lives of media exchange, unlike the essentially irreversible binding of sub-nanomolar antagonists like ZM-241385. This property is critical for studying A2A receptor resensitization kinetics and cAMP rebound signaling in primary striatal neuron cultures, where sustained receptor blockade artifactually amplifies compensatory pathways .

Conformationally Constrained Scaffold for Adenosine Receptor Structure-Activity Relationship (SAR) Expansion

The rigid 1,2-dihydroacenaphthylene core with only 4 rotatable bonds provides a defined three-dimensional pharmacophore for systematic SAR exploration. Medicinal chemistry teams can use this compound as a starting template for generating analogs with incremental modifications at the benzamide or succinimide termini while maintaining the conformational constraint, enabling robust free-energy perturbation (FEP) predictions and QSAR model building that would be confounded by the multiple low-energy conformers of flexible antagonists such as CGS-15943 .

Multi-Target Adenosine Profiling in Recombinant Cell Line Panels

The documented Ki values against A1 (276 nM), A2A (193 nM), and A2B (841 nM) in uniform CHO expression systems provide a calibrated multi-target reference standard for laboratory-specific assay validation. This compound can serve as a cross-laboratory benchmarking control when comparing adenosine receptor antagonist potency across different recombinant cell lines, radioligands, and buffer conditions, reducing inter-study variability .

Quote Request

Request a Quote for N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.